molecular formula C18H18O6 B268607 Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate

Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate

Cat. No. B268607
M. Wt: 330.3 g/mol
InChI Key: DRUFGNPSBQSKES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate, also known as MMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a member of the benzoyl benzoate family and has been found to have numerous biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate involves the inhibition of the enzyme COX-2, which is involved in the production of inflammatory mediators. By inhibiting COX-2, this compound can reduce inflammation and pain. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway of apoptosis. This process involves the release of cytochrome c from the mitochondria, which activates a cascade of events that ultimately lead to the death of the cancer cell.
Biochemical and Physiological Effects:
This compound has been found to have numerous biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. Additionally, this compound has been found to induce apoptosis in cancer cells, which could potentially be used as a treatment for cancer. This compound has also been studied for its potential use as a photosensitizer in photodynamic therapy, which involves the use of light to selectively destroy cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate in lab experiments is its potent inhibitory effect on COX-2, which makes it a useful tool for studying the role of COX-2 in inflammation and pain. Additionally, this compound has been found to have anti-cancer properties, which could be useful for studying the mechanisms of cancer cell death. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been found to be toxic to some types of cells at high concentrations.

Future Directions

There are numerous future directions for the study of Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate. One potential direction is the development of this compound as a treatment for cancer, either alone or in combination with other anti-cancer drugs. Additionally, this compound could be further studied for its potential use as a photosensitizer in photodynamic therapy. Another potential direction is the study of the mechanism of action of this compound, particularly its effects on the mitochondrial pathway of apoptosis. Finally, the toxicity of this compound could be further studied to determine its safety for use in humans.

Synthesis Methods

The synthesis of Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate involves the reaction of 3-hydroxybenzoic acid with 4-(2-methoxyethoxy)benzoyl chloride in the presence of triethylamine and dimethylformamide. The resulting product is then treated with methyl iodide to form this compound. This synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

Methyl 3-{[4-(2-methoxyethoxy)benzoyl]oxy}benzoate has been extensively studied for its potential applications in scientific research. It has been found to act as a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. This compound has also been found to have anti-cancer properties, as it can induce apoptosis in cancer cells. Additionally, this compound has been studied for its potential use as a photosensitizer in photodynamic therapy, which involves the use of light to activate a photosensitizing agent that selectively destroys cancer cells.

properties

Molecular Formula

C18H18O6

Molecular Weight

330.3 g/mol

IUPAC Name

methyl 3-[4-(2-methoxyethoxy)benzoyl]oxybenzoate

InChI

InChI=1S/C18H18O6/c1-21-10-11-23-15-8-6-13(7-9-15)18(20)24-16-5-3-4-14(12-16)17(19)22-2/h3-9,12H,10-11H2,1-2H3

InChI Key

DRUFGNPSBQSKES-UHFFFAOYSA-N

SMILES

COCCOC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C(=O)OC

Canonical SMILES

COCCOC1=CC=C(C=C1)C(=O)OC2=CC=CC(=C2)C(=O)OC

Origin of Product

United States

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